

10,10-Dimethylanthrone CAS number 5447-86-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	10,10-Dimethylanthrone
Cat. No.:	B028749

[Get Quote](#)

An In-Depth Technical Guide to **10,10-Dimethylanthrone** (CAS: 5447-86-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,10-Dimethylanthrone, with the CAS number 5447-86-9, is a tricyclic aromatic ketone of significant interest in synthetic organic chemistry and pharmaceutical development.^{[1][2][3]} Its rigid structure, featuring a central anthrone core with gem-dimethyl substitution at the C10 position, imparts unique chemical properties that make it a valuable precursor for complex molecular architectures.^[1] This guide provides a comprehensive overview of **10,10-dimethylanthrone**, including its physicochemical properties, synthesis, spectral characterization, and key applications, with a particular focus on its role as a pivotal intermediate in the synthesis of the tricyclic antidepressant, Melitracen.^{[3][4]} Detailed protocols, safety information, and mechanistic insights are presented to equip researchers with the technical knowledge required for its effective utilization in a laboratory setting.

Chemical and Physical Properties

10,10-Dimethylanthrone is an off-white to light yellow crystalline solid.^{[5][6]} The gem-dimethyl groups at the 10-position sterically hinder the carbonyl group and influence the overall planarity and electronic properties of the anthracene system.^{[1][7][8]}

Property	Value	Source(s)
CAS Number	5447-86-9	[5]
Molecular Formula	C ₁₆ H ₁₄ O	[5][9]
Molecular Weight	222.28 g/mol	[5][9]
IUPAC Name	10,10-dimethylanthracen-9-one	[9]
Synonyms	10,10-Dimethyl-9(10H)-anthracenone, 10,10-Dimethyl-9-anthrone, NSC 17539	[5][10]
Appearance	Off-white to light yellow solid	[5]
Melting Point	101-103 °C	[1][5]
Density	1.105 g/cm ³ (Predicted)	[4][11]
Boiling Point	346.6 °C at 760 mmHg (Predicted)	[6][11]
Solubility	Slightly soluble in chloroform and ethyl acetate	[5][12]
Storage	4°C	[5]

Synthesis of 10,10-Dimethylanthrone

The synthesis of **10,10-dimethylanthrone** is a multi-step process that is well-documented in the chemical literature and patents.[2][13] The most common approach involves a Grignard reaction followed by cyclization.[2][13][14]

Synthetic Pathway Overview

A widely employed synthetic route begins with the reaction of 2-chlorobenzyl chloride with benzene to form o-chlorodiphenylmethane. This intermediate then undergoes a Grignard reaction, followed by the addition of acetone. Subsequent hydrolysis, condensation, and finally, bromination and hydrolysis yield **10,10-dimethylanthrone**.[13]

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **10,10-Dimethylanthrone**.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of **10,10-dimethylanthrone**, adapted from patented methods.[13]

Step 1: Synthesis of o-Chlorodiphenylmethane

- In a reaction vessel, mix 2-chlorobenzyl chloride and benzene.
- Carry out a substitution reaction to produce o-chlorodiphenylmethane.

Step 2: Grignard Reaction

- React o-chlorodiphenylmethane with magnesium ribbons to form the corresponding Grignard reagent.

Step 3: Addition of Acetone

- To the Grignard reagent, add acetone via a controlled addition reaction.
- Perform hydrolysis and condensation to yield 10,10-dimethyl diphenylmethane.

Step 4: Bromination and Hydrolysis

- Subject 10,10-dimethyl diphenylmethane to illuminated bromination.
- Follow with hydrolysis to obtain the final product, **10,10-dimethylanthrone**.

Spectral Characterization

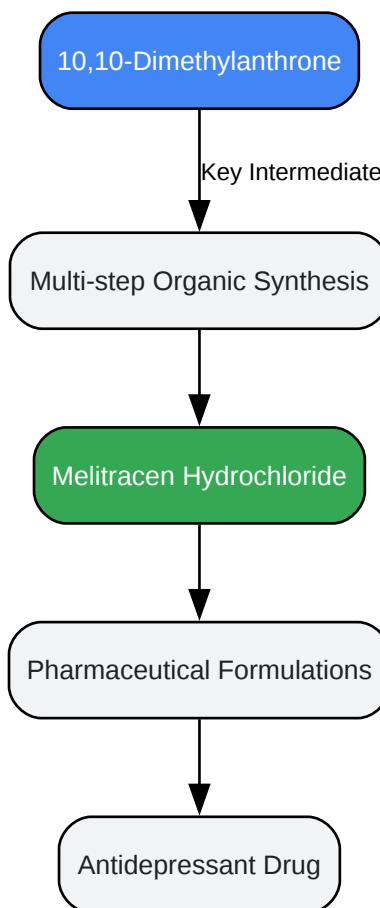
The structural elucidation of **10,10-dimethylanthrone** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons will appear in the downfield region, while the methyl protons will be a singlet in the upfield region.
- ^{13}C NMR: The carbon NMR will display signals for the carbonyl carbon, the quaternary carbon at the 10-position, the methyl carbons, and the aromatic carbons.

Mass Spectrometry (MS)

The mass spectrum of **10,10-dimethylanthrone** will exhibit a molecular ion peak (M^+) corresponding to its molecular weight of 222.28 g/mol. [9] Fragmentation patterns can provide further structural information.


Infrared (IR) Spectroscopy

The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of $1650\text{-}1700\text{ cm}^{-1}$. Aromatic C-H and C=C stretching bands will also be present.

Key Applications in Drug Development and Materials Science

Pivotal Intermediate for Melitracen Hydrochloride

The primary and most significant application of **10,10-dimethylanthrone** is as a key building block in the synthesis of Melitracen hydrochloride, a tricyclic antidepressant. [1][3][4] The structural framework of **10,10-dimethylanthrone** provides the necessary core for the elaboration into the final drug molecule. The gem-dimethyl group is a crucial feature that influences the pharmacological properties of Melitracen. [2]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. usbio.net [usbio.net]

- 6. 10,10-Dimethylanthrone CAS 5447-86-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 10,10-Dimethyl-anthrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 10,10-Dimethylanthrone | C16H14O | CID 79529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 10,10-Dimethylanthrone | 5447-86-9 [amp.chemicalbook.com]
- 12. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 13. CN105061177A - Preparation method of 10,10-dimethylanthrone - Google Patents [patents.google.com]
- 14. Buy 3,6-Dihydroxy-10,10-dimethylanthrone [smolecule.com]
- To cite this document: BenchChem. [10,10-Dimethylanthrone CAS number 5447-86-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028749#10-10-dimethylanthrone-cas-number-5447-86-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com